2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole
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Overview
Description
2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both chloromethyl and difluoromethyl functional groups attached to a benzo[d]oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of heterocycles via a radical process . This process can be achieved using difluoromethyl 2-pyridyl sulfone under basic conditions, which results in the formation of gem-difluoroolefins .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The benzo[d]oxazole ring can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted benzo[d]oxazole derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the development of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Lacks the difluoromethyl group.
4-(Difluoromethyl)benzo[d]oxazole: Lacks the chloromethyl group.
2-(Bromomethyl)-4-(difluoromethyl)benzo[d]oxazole: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both chloromethyl and difluoromethyl groups, which can impart distinct chemical and physical properties
Properties
Molecular Formula |
C9H6ClF2NO |
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Molecular Weight |
217.60 g/mol |
IUPAC Name |
2-(chloromethyl)-4-(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6ClF2NO/c10-4-7-13-8-5(9(11)12)2-1-3-6(8)14-7/h1-3,9H,4H2 |
InChI Key |
VAMNLELXUWOJTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CCl)C(F)F |
Origin of Product |
United States |
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